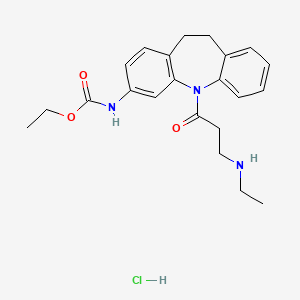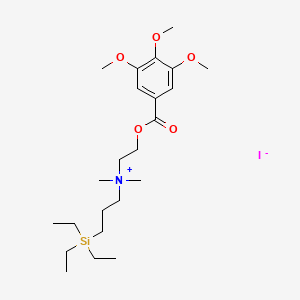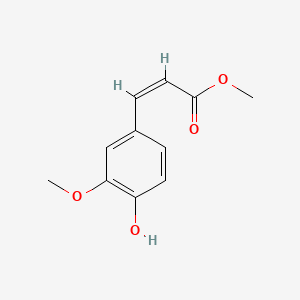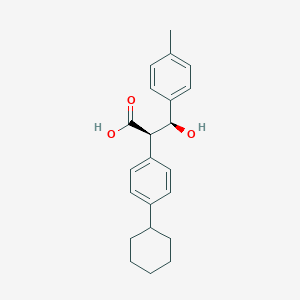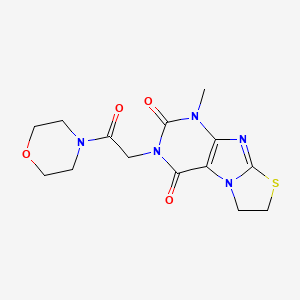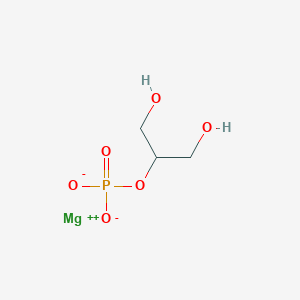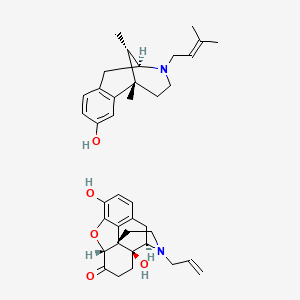![molecular formula C23H29N5O3S B12779017 1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- CAS No. 885617-20-9](/img/structure/B12779017.png)
1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- is a complex organic compound with a unique structure that combines piperazine, morpholine, and thienopyrimidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the thienopyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the thienopyrimidine ring.
Introduction of the morpholine group: The morpholine moiety is introduced through nucleophilic substitution reactions.
Attachment of the hydroxyphenyl group: This step involves the coupling of the hydroxyphenyl group to the thienopyrimidine core.
Formation of the piperazineethanol moiety: The final step involves the attachment of the piperazineethanol group to the intermediate compound through a series of reactions, including alkylation and reduction.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Análisis De Reacciones Químicas
1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions to modify the thienopyrimidine core or the piperazineethanol moiety.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon).
Aplicaciones Científicas De Investigación
1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- has several scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological research: It is used as a tool compound to study various biological processes and pathways.
Chemical synthesis:
Material science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Comparación Con Compuestos Similares
1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)piperazine: This compound shares the piperazineethanol moiety but lacks the thienopyrimidine and morpholine groups.
4-(4-Morpholinyl)thieno[3,2-d]pyrimidine: This compound contains the thienopyrimidine and morpholine groups but lacks the piperazineethanol moiety.
3-Hydroxyphenyl derivatives: Compounds with the hydroxyphenyl group but different core structures.
The uniqueness of 1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- lies in its combination of these functional groups, which imparts specific biological and chemical properties.
Propiedades
| 885617-20-9 | |
Fórmula molecular |
C23H29N5O3S |
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
3-[6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C23H29N5O3S/c29-11-8-26-4-6-27(7-5-26)16-19-15-20-21(32-19)23(28-9-12-31-13-10-28)25-22(24-20)17-2-1-3-18(30)14-17/h1-3,14-15,29-30H,4-13,16H2 |
Clave InChI |
PFNYDAIJXABZEY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)CC2=CC3=C(S2)C(=NC(=N3)C4=CC(=CC=C4)O)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



